molecular formula C29H20FN3OS B4288173 10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

Cat. No.: B4288173
M. Wt: 477.6 g/mol
InChI Key: RJIZRAYJWIAGAZ-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple fused rings, including an imidazo[1’,5’:1,6]pyrido[3,4-b]indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 1-naphthylamine, and other reagents that facilitate the formation of the fused ring system. Key steps in the synthesis may include:

    Formation of the Imidazo Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thioxo Group: This step may involve the use of sulfur-containing reagents under specific conditions.

    Final Assembly: The final product is obtained through a series of condensation and cyclization reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential biological activity. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, 5-(4-fluorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one may be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug discovery and development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-fluorophenyl)-2-(1-naphthyl)-3-oxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one
  • 5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one

Uniqueness

The uniqueness of 5-(4-fluorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one lies in its specific structural features, such as the presence of the thioxo group and the fluorophenyl and naphthyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20FN3OS/c30-19-14-12-18(13-15-19)27-26-22(21-9-3-4-10-23(21)31-26)16-25-28(34)33(29(35)32(25)27)24-11-5-7-17-6-1-2-8-20(17)24/h1-15,25,27,31H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZRAYJWIAGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)F)C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 2
Reactant of Route 2
10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 3
Reactant of Route 3
10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 4
10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 5
10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
Reactant of Route 6
10-(4-fluorophenyl)-13-naphthalen-1-yl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one

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